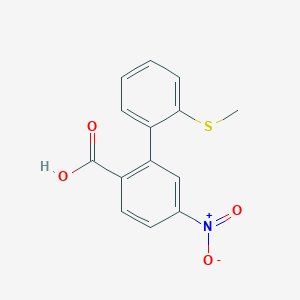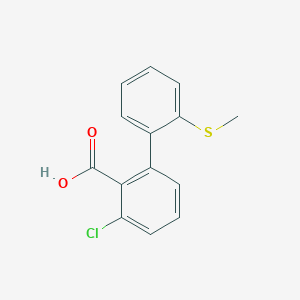
5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% (MTBPA) is an organic compound with a molecular formula C11H10O2S. It is a white crystalline solid with a melting point of 119-120 °C. MTBPA is a derivative of benzoic acid, and is used in a variety of scientific research applications. It can be synthesized by a reaction between 4-methylthiophenol and benzoyl chloride.
Mecanismo De Acción
5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% acts as a catalyst in the synthesis of various compounds. It is able to form a complex with the reactants, which increases the rate of the reaction and yields the desired product. The mechanism of action of 5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is dependent on the type of reaction being conducted.
Biochemical and Physiological Effects
5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% can inhibit the growth of certain bacteria and fungi. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% has several advantages and limitations for lab experiments. The main advantage of using 5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is its ability to catalyze a wide variety of reactions. This makes it a useful tool in the synthesis of a variety of compounds. However, it is important to keep in mind that 5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is a hazardous material and should be handled with care. Additionally, the reaction conditions must be carefully controlled in order to ensure that the desired product is obtained.
Direcciones Futuras
The potential applications of 5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% are numerous, and there are many future directions for research. One potential direction is the development of new catalysts for the synthesis of various compounds. Additionally, further research is needed to explore the biochemical and physiological effects of 5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% and to determine the optimal conditions for its use in various reactions. Finally, further research is needed to explore the potential use of 5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% as a pharmaceutical agent.
Métodos De Síntesis
The synthesis of 5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% can be accomplished through a reaction between 4-methylthiophenol and benzoyl chloride. The reaction is conducted in an organic solvent, such as dichloromethane, at a temperature of 0°C. The reaction is complete when the solution is filtered and the product is recrystallized from ethanol.
Aplicaciones Científicas De Investigación
5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as pyridines, thiophenes, and other aromatic compounds. It is also used as a catalyst in the synthesis of polymers, such as polystyrene and polyethylene. Furthermore, 5-Methyl-2-(3-methylthiophenyl)benzoic acid, 95% is used in the synthesis of pharmaceuticals, such as antibiotics and anti-cancer drugs.
Propiedades
IUPAC Name |
5-methyl-2-(3-methylsulfanylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2S/c1-10-6-7-13(14(8-10)15(16)17)11-4-3-5-12(9-11)18-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLIDBDPBPYCMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC=C2)SC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














